2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiophene with a chlorinated pyrimidine derivative . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-phenyl1benzothieno[3,2-d]pyrimidine .
Scientific Research Applications
2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-phenyl 1benzothieno[3,2-d]pyrimidine : Known for its diverse biological activities .
- 2-Thioxopyrimidines : Exhibit antioxidant, radioprotective, and antimicrobial properties .
- Pyrrolo[2,3-d]pyrimidine Derivatives : Potential anticancer agents with significant inhibitory activity .
Uniqueness
2-Chloro-4-phenyl1benzothieno[3,2-d]pyrimidine is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities.
Properties
Molecular Formula |
C16H9ClN2S |
---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-chloro-4-phenyl-[1]benzothiolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN2S/c17-16-18-13(10-6-2-1-3-7-10)15-14(19-16)11-8-4-5-9-12(11)20-15/h1-9H |
InChI Key |
ICQFFYYMWOOREK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2SC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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